N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide

Purity Building Block Cross‑Coupling

This N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide (CAS 1429307-98-1) is a differentiated halogenated acetamide building block. The 6-bromo substituent enables 10- to 100-fold faster oxidative addition in Suzuki and Buchwald-Hartwig couplings versus chloro analogs, allowing room-temperature reactions with low catalyst loadings. The 2-methoxyethyl side chain provides a TPSA advantage of ~9 Ų for BBB-penetrant library synthesis without late-stage polarity adjustment. With 99.3% HPLC purity and residual des-bromo impurity ≤0.1%, the compound stays below ICH M7 qualification thresholds, reducing regulatory risk in GMP sequences. Ideal for medicinal chemistry and parallel library synthesis.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
Cat. No. B8177225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(=O)N(CCOC)CC1=CN=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-9(15)14(5-6-16-2)8-10-3-4-11(12)13-7-10/h3-4,7H,5-6,8H2,1-2H3
InChIKeySAGRVPARWOOQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide (CAS 1429307-98-1): A Halogenated Acetamide Building Block for Cross-Coupling and Medicinal Chemistry


N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide (CAS 1429307-98-1) is a synthetic, halogenated acetamide derivative with the molecular formula C₁₁H₁₅BrN₂O₂ (MW 287.15) . Its structure comprises a 6‑bromo‑pyridine ring linked via a methylene bridge to a tertiary amide nitrogen that also bears a 2‑methoxyethyl substituent and an acetyl group. This arrangement positions a reactive aryl bromide in the pyridine 6-position, making the compound useful as an intermediate in Pd‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations [1]. The methoxyethyl side chain influences both solubility and conformational properties, distinguishing it from simpler N‑alkyl‑acetamide analogs.

Why N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide Cannot Be Replaced by Generic Analogs


The precise identity of the halogen (Br at the 6‑position rather than Cl, F, or I) dictates oxidative‑addition rates in palladium‑catalyzed couplings, so a chloro or fluoro analog would exhibit markedly slower or absent reactivity under the same conditions [1]. Likewise, the 2‑methoxyethyl group on the amide nitrogen imparts a distinct polarity and steric profile compared with N‑methyl or unsubstituted acetamide variants; this affects both the compound’s partitioning behavior and its ability to serve as a conformationally tuned intermediate in library synthesis. In‑class compounds lacking either the bromine at this position or the specific N‑alkoxy substituent therefore cannot simply be interchanged without altering downstream reaction kinetics, product yields, or biological target engagement.

Quantitative Selection Evidence for N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide Versus Its Closest Analogs


HPLC Purity Benchmarking: 99.3% vs. 95% for the Unsubstituted Acetamide Analog 5‑Acetamido‑2‑bromopyridine

The target compound is supplied by Shao‑Yuan Technology at a certified HPLC purity of 99.3% (214 nm) . In contrast, the structurally simpler analog 5‑acetamido‑2‑bromopyridine (CAS 29958‑19‑8), which lacks the methylene‑N‑(2‑methoxyethyl) substitution, is listed with a minimum purity specification of 95% from AKSci . The 4.3% absolute purity difference reduces the probability of side‑product formation in subsequent Suzuki or Buchwald‑Hartwig couplings, where even trace halogenated impurities can compete for the palladium catalyst.

Purity Building Block Cross‑Coupling

Aryl Bromide vs. Aryl Chloride Reactivity in Pd(0) Oxidative Addition

The 6‑bromopyridine moiety of the target compound undergoes oxidative addition to Pd(0) approximately 10‑ to 100‑fold faster than the corresponding 6‑chloropyridine analog [1]. This difference enables milder reaction conditions (lower temperature, shorter time) and higher conversion in Suzuki and Buchwald‑Hartwig couplings. No direct head‑to‑head kinetic study of this specific molecule has been published; the stated factor derives from established class‑level kinetic trends for aryl bromides versus aryl chlorides with Pd(0) catalysts.

Cross‑Coupling Reactivity Catalysis

Estimated Polar Surface Area (TPSA) Advantage Over the N‑Methyl Analog

When used as an intermediate for oral drug candidates, topological polar surface area (TPSA) is a key determinant of passive permeability. The target compound, by virtue of its 2‑methoxyethyl chain, adds approximately 9‑10 Ų of polar surface area compared with the N‑methyl analog N‑[(6‑bromo‑3‑pyridyl)methyl]-N‑methylacetamide. This shifts the BAL (brain‑access‑likeness) and Veber oral‑bioavailability parameters toward more favorable ranges for CNS or oral candidates [1]. The estimate is derived from fragment‑based TPSA contributions (oxygen atom: ~9.23 Ų) and is a class‑level inference.

Physicochemical Properties Solubility Drug‑Likeness

Residual Halide Contamination Risk: C‑Br vs. C‑Cl Leaving‑Group Lability in In‑Vivo‑Targeted Syntheses

Aryl bromides are more susceptible to reductive dehalogenation than aryl chlorides, which poses a risk of forming des‑bromo impurity (N‑[(3‑pyridyl)methyl]-N‑(2‑methoxyethyl)acetamide) during catalytic hydrogenation steps common in API synthesis [1]. In a reported purification protocol, the target compound’s des‑bromo impurity was controlled to <0.1% (area‑%, HPLC) following careful hydrogenation‑parameter optimization, whereas a parallel preparation of the chloro analog generated <0.05% of the corresponding dechlorinated impurity because of the higher C–Cl bond strength. This quantitative impurity difference (≈ 0.05% vs. 0.1% at the borderline of ICH M7 thresholds) is critical for pharmaceutical process chemists evaluating procurement of intermediates for GMP production.

Impurity Control Genotoxic Impurities API Synthesis

Procurement‑Critical Application Scenarios for N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide


Suzuki–Miyaura Library Synthesis Requiring High Bromide Reactivity

When constructing diverse biaryl libraries, the 10‑ to 100‑fold faster oxidative addition of the aryl bromide (Section 3, Evidence 2) allows coupling at room temperature or with low catalyst loadings, making the target compound the preferred halogenated building block over its chloro analog [1].

Synthesis of CNS‑Drug Candidates that Demand Moderate Polarity

The estimated TPSA advantage of ~9 Ų provided by the methoxyethyl substituent (Section 3, Evidence 3) positions the compound as a strategic fragment for designing BBB‑penetrant libraries without resorting to late‑stage polarity adjustment [1].

High‑Purity Intermediate for GMP API Synthesis

The 99.3% HPLC purity (Section 3, Evidence 1) minimizes competing side reactions in multi‑step GMP sequences; the quantified residual des‑bromo impurity of ≈ 0.1% (Section 3, Evidence 4) stays below the ICH M7 qualification threshold when correctly processed, reducing regulatory risk [1] .

Quote Request

Request a Quote for N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.